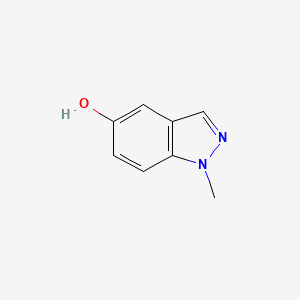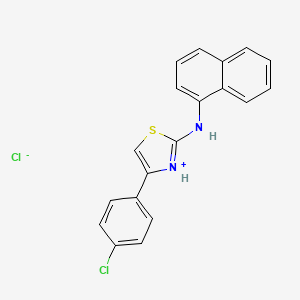
1-Methyl-1H-indazol-5-ol
Descripción general
Descripción
“1-Methyl-1H-indazol-5-ol” is a type of chemical compound with a specific structure characterized by an indazole ring, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of indazole compounds has been explored in various studies. For instance, Hadizadeh et al. synthesized a compound using a method that could potentially be applied to the synthesis of 1-Methyl-1H-indazol-5-ol .Molecular Structure Analysis
The molecular structure of “1-Methyl-1H-indazol-5-ol” is represented by the linear formula C8H8N2O . It has a molecular weight of 148.16 .Chemical Reactions Analysis
The synthesis of indazole involves various chemical reactions. For example, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles efficiently under simple reaction conditions .Aplicaciones Científicas De Investigación
Antimicrobial Activity
“1-Methyl-1H-indazol-5-ol” derivatives have been studied for their potential as antimicrobial agents. The indazole nucleus is known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties . This compound could be synthesized and tested against various microbial strains to evaluate its efficacy in inhibiting growth or killing pathogenic microorganisms.
Anti-inflammatory and Analgesic Effects
Indazole compounds are also recognized for their anti-inflammatory and analgesic effects . “1-Methyl-1H-indazol-5-ol” could be a candidate for the development of new anti-inflammatory drugs, potentially acting through the inhibition of cyclooxygenase enzymes or other inflammatory mediators.
Anticancer Potential
The indazole ring system is a common feature in many anticancer drugs. Research into “1-Methyl-1H-indazol-5-ol” could focus on its potential to act as a kinase inhibitor or to interfere with other cellular mechanisms that are critical for cancer cell survival and proliferation .
Antiviral Applications
Indazole derivatives have shown promise as antiviral agents. “1-Methyl-1H-indazol-5-ol” could be explored for its ability to inhibit viral replication or to modulate the host’s immune response to viral infections .
Neuroprotective Properties
There is evidence that indazole compounds can have neuroprotective properties, making them potential candidates for treating neurodegenerative diseases. “1-Methyl-1H-indazol-5-ol” might be investigated for its ability to protect neuronal cells from oxidative stress or apoptosis .
Cardiovascular Applications
Indazole derivatives can exhibit cardiovascular effects, such as acting as antihypertensive agents. The research into “1-Methyl-1H-indazol-5-ol” could include its potential use in managing hypertension or other cardiovascular disorders .
Mecanismo De Acción
Target of Action
1-Methyl-1H-indazol-5-ol, like other indazole derivatives, has been found to interact with a variety of biological targets. Indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk . These targets are involved in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Mode of Action
This can result in changes to cellular processes such as cell growth and proliferation .
Biochemical Pathways
Indazole derivatives have been found to affect a variety of biochemical pathways. For example, they can inhibit the activity of PI3Kδ, a key enzyme in the PI3K/Akt signaling pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3Kδ, indazole derivatives can potentially disrupt these processes, leading to various downstream effects .
Pharmacokinetics
It is known that indazole derivatives are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of 1-Methyl-1H-indazol-5-ol’s action would depend on its specific targets and the pathways they are involved in. For example, if this compound acts as an inhibitor of PI3Kδ, it could potentially disrupt cell growth and proliferation . Similarly, if it modulates the activity of CHK1, CHK2, and h-sgk kinases, it could have effects on various cellular processes, including cell cycle regulation and apoptosis .
Action Environment
The action, efficacy, and stability of 1-Methyl-1H-indazol-5-ol could be influenced by various environmental factors. For example, the compound’s solubility could affect its distribution within the body and its ability to reach its targets . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methylindazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-8-3-2-7(11)4-6(8)5-9-10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIUCKWMURTFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657121 | |
| Record name | 1-Methyl-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indazol-5-ol | |
CAS RN |
756839-14-2 | |
| Record name | 1-Methyl-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride](/img/structure/B1418359.png)


